N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide features a unique structural framework combining a tetrazole core with a trifluoromethoxy-substituted phenyl group and a cyclohexenylethyl carboxamide side chain. Tetrazoles are renowned for their metabolic stability and capacity to engage in hydrogen bonding, making them valuable in medicinal chemistry for enhancing drug-target interactions . The trifluoromethoxy group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and electronic effects that improve binding affinity . While direct pharmacological data for this compound are absent in the provided evidence, its structural features align with trends observed in analogs with documented bioactivity.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O2/c18-17(19,20)27-14-8-6-13(7-9-14)25-23-15(22-24-25)16(26)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBCUSYFJLVFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structural composition, which includes:
- A cyclohexene ring
- An ethyl chain
- A trifluoromethoxy-substituted phenyl group
- A tetrazole moiety
This combination contributes to its distinctive chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethoxy group enhances the compound's lipophilicity and stability, potentially increasing its binding affinity to various receptors and enzymes. The cyclohexene structure may facilitate conformational adaptability, allowing for effective interaction with target biomolecules.
1. Anti-inflammatory Properties
Research indicates that compounds similar to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. For instance, related tetrazole derivatives have been evaluated for their COX-2 inhibitory activity, demonstrating promising results with IC50 values in the low micromolar range .
2. Antitumor Activity
Studies focusing on tetrazole derivatives have suggested that they may exhibit antitumor effects through the inhibition of specific cancer-related pathways. For example, compounds structurally related to the tetrazole framework have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
3. Antimicrobial Activity
The antimicrobial properties of similar compounds indicate that this compound may also possess activity against various pathogens. In vitro studies have shown that certain tetrazole derivatives can inhibit the growth of bacteria and fungi, suggesting a broad spectrum of antimicrobial efficacy .
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that compounds with tetrazole moieties exhibit significant antitumor properties. For instance, derivatives similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The National Cancer Institute has included some of these compounds in their screening programs, which assess their efficacy against multiple cancer types including leukemia and breast cancer .
1.2 Antibacterial and Antifungal Properties
In addition to antitumor activity, tetrazole derivatives have been investigated for their antibacterial and antifungal effects. Compounds with similar structures have shown effectiveness against resistant bacterial strains and fungi, suggesting that this compound may also possess these beneficial properties .
Agricultural Applications
2.1 Pesticidal Activity
The trifluoromethoxy group in the compound is known for enhancing the biological activity of pesticides. Research indicates that compounds with similar functionalities can act as effective herbicides or insecticides, potentially offering a new avenue for crop protection . The stability and efficacy of such compounds under field conditions are critical for their practical application.
Materials Science
3.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations
Heterocycle Core Differences
- Tetrazole vs. Thiazole (10h) : The tetrazole core in the target compound is more acidic (pKa ~4.9) than thiazole (pKa ~2.5), enhancing its ability to form ionic interactions in physiological environments. Thiazole derivatives like 10h prioritize urea-based hydrogen bonding, as seen in its design .
- Tetrazole vs. The dual trifluoromethyl groups in the pyrazole analog may improve target affinity but reduce metabolic stability compared to the target compound’s single trifluoromethoxy group .
Substituent Effects
- Cyclohexenylethyl vs. Piperazinyl Acetate (10h) : The cyclohexenyl group in the target compound increases lipophilicity (clogP ~4.5 estimated) compared to the polar piperazinyl acetate in 10h (clogP ~2.8), which may affect blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
- Methodological Answer : The synthesis involves two key steps: (1) Tetrazole ring formation via [2+3] cycloaddition using sodium azide and nitriles under reflux conditions (e.g., acetonitrile, 80°C, 12–24 hrs) . (2) Amidation of the tetrazole-carboxylic acid intermediate with the cyclohexene ethylamine group using carbodiimide coupling agents (e.g., EDC/HOBt in DMF, room temperature, 6–8 hrs). Yield optimization (>70%) requires strict anhydrous conditions, slow addition of coupling agents, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) shows a characteristic singlet at ~4.4 ppm (¹H, adjacent to CF₃) and 120–125 ppm (¹³C). The cyclohexene proton signals appear as multiplet peaks between 5.5–6.0 ppm (olefinic H) and 1.2–2.5 ppm (cyclohexene CH₂) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and tetrazole ring absorption (~1450 cm⁻¹) .
- HRMS : Look for [M+H]⁺ or [M+Na]⁺ peaks with <3 ppm mass error .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) due to structural similarities to known tetrazole-based inhibitors. Use fluorometric or colorimetric kits (e.g., Cayman Chemical COX Inhibitor Screening Assay) with IC₅₀ determination via dose-response curves (1 nM–100 µM range) . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting EC₅₀ values <50 µΜ as promising .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence binding affinity in molecular targets, and what computational methods validate these interactions?
- Methodological Answer : The -OCF₃ group enhances hydrophobic interactions and electron-withdrawing effects, stabilizing ligand-receptor complexes. Perform molecular docking (AutoDock Vina) against targets like COX-2 (PDB ID: 5KIR) to identify π-π stacking with Phe residues and hydrogen bonding via the tetrazole N atoms. Compare binding energies (ΔG) with non-CF₃ analogs; a ΔΔG < -2 kcal/mol indicates significant improvement . MD simulations (GROMACS) over 100 ns can assess stability of the ligand-protein complex .
Q. How can regioselectivity challenges during tetrazole functionalization be addressed?
- Methodological Answer : The 2H-tetrazole tautomer favors functionalization at the N2 position. Use directing groups (e.g., Boc-protection) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) to achieve regioselective modifications. Monitor reaction progress via LC-MS, and optimize catalyst loading (5 mol% Pd(PPh₃)₄) and temperature (80–100°C) to minimize byproducts .
Q. How should researchers resolve contradictions in biological activity data across similar tetrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or substituent effects. Conduct meta-analysis of published IC₅₀ values for COX inhibition (e.g., compare with 2-(4-fluorophenyl)-tetrazole analogs ). Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity. Validate via orthogonal assays (e.g., SPR for binding kinetics) to confirm target engagement .
Q. What strategies improve metabolic stability for in vivo studies?
- Methodological Answer : The cyclohexene group may reduce metabolic oxidation. Test stability in liver microsomes (human/rat, 1 mg/mL protein, NADPH cofactor) and identify degradation products via UPLC-QTOF. Introduce deuterium at labile positions (e.g., cyclohexene CH₂) or replace the ethyl linker with a polyethylene glycol (PEG) chain to enhance half-life. Compare AUC values in pharmacokinetic studies (rodents, IV/PO administration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
